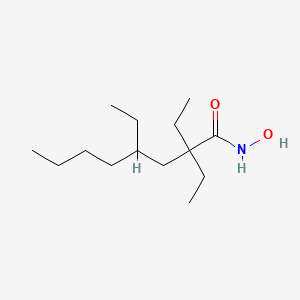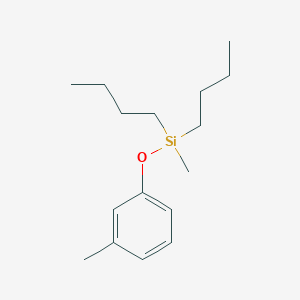
5-Methyl-7,8-dihydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-7,8-dihydroquinoline is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinolines are known for their aromaticity and stability, making them significant in various chemical and pharmaceutical applications. The compound’s structure consists of a quinoline core with a methyl group at the 5-position and hydrogenation at the 7,8-positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7,8-dihydroquinoline can be achieved through several methods. One common approach involves the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent . Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic systems and green chemistry principles to enhance yield and reduce environmental impact . Microwave-assisted synthesis and solvent-free reactions are also gaining popularity for their efficiency and eco-friendliness .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-7,8-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: Converts the dihydroquinoline to quinoline.
Reduction: Further hydrogenation can occur under specific conditions.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Reagents like alkyl halides, thiols, and diselenides are used for various substitutions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully hydrogenated quinoline.
Substitution: Various substituted quinolines depending on the reagent used.
Applications De Recherche Scientifique
5-Methyl-7,8-dihydroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Methyl-7,8-dihydroquinoline involves its interaction with various molecular targets. It can inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes. The exact pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a similar structure but without the methyl group and hydrogenation.
Isoquinoline: A structural isomer with the nitrogen atom in a different position.
Hydroquinoline: A fully hydrogenated derivative of quinoline.
Uniqueness
5-Methyl-7,8-dihydroquinoline is unique due to its specific substitution pattern and hydrogenation, which confer distinct chemical and biological properties. Its methyl group at the 5-position and hydrogenation at the 7,8-positions make it more reactive in certain chemical reactions and potentially more effective in specific biological applications .
Propriétés
Numéro CAS |
60499-13-0 |
|---|---|
Formule moléculaire |
C10H11N |
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
5-methyl-7,8-dihydroquinoline |
InChI |
InChI=1S/C10H11N/c1-8-4-2-6-10-9(8)5-3-7-11-10/h3-5,7H,2,6H2,1H3 |
Clé InChI |
GQZYZTDUXZYRJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCC2=C1C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14602032.png)

![[3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid](/img/structure/B14602058.png)
![6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14602061.png)
![1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14602062.png)

![5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14602070.png)




